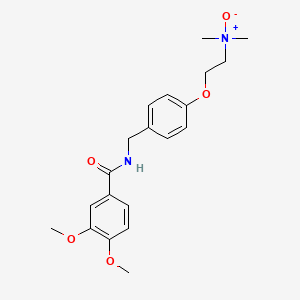
Bimatoprost (Lumigan)
Descripción general
Descripción
17-phenyl trinor Prostaglandin F2α ethyl amide (17-phenyl trinor PGF2α ethyl amide) is an F-series PG analog which has been approved for use as an ocular hypotensive drug. 5-trans-17-phenyl trinor PGF2α ethyl amide is an isomer of 17-phenyl trinor PGF2α ethyl amide wherein the double bond between carbons 5 and 6 has been changed from cis (Z) to trans (E). The trans isomer of 17-phenyl trinor PGF2α ethyl amide occurs as an impurity in commercial preparations of the bulk drug product. The present compound was prepared primarily as an analytical standard for detection and quantitation of this impurity. From what can be inferred from the study of other trans isomers of F-type PGs, the biological activity of this isomer is likely to be similar to that of the cis isomer. However, there are no specific published reports on the biological activity of 5-trans-17-phenyl trinor PGF2α ethyl amide.
5-Trans Bimatoprost is the trans-isomer used in the improved process for the production and purification of Bimatoprost.
Aplicaciones Científicas De Investigación
Tratamiento del Glaucoma y la Hipertensión Ocular
Bimatoprost es un medicamento de primera elección para tratar el glaucoma {svg_1}. Se utiliza para reducir la presión intraocular (PIO) elevada en pacientes con glaucoma de ángulo abierto o hipertensión ocular {svg_2}. Funciona regulando el flujo de fluido dentro del ojo para mantener una presión normal {svg_3}. Es altamente efectivo como monoterapia, terapia adyuvante y terapia de reemplazo para pacientes con glaucoma e hipertensión ocular {svg_4}.
Crecimiento de las Pestañas
Bimatoprost también se utiliza para aumentar el tamaño de las pestañas {svg_5}. Fue aprobado por la FDA como tratamiento para la hipotricosis de las pestañas (pestañas inadecuadas o insuficientes) {svg_6}. Funciona aumentando la cantidad de pelos de las pestañas que crecen y la cantidad de tiempo que crecen {svg_7}.
Crecimiento del Cabello
Bimatoprost ha mostrado resultados prometedores en la promoción del crecimiento del cabello {svg_8} {svg_9}. Los estudios actuales muestran que puede mejorar el crecimiento del cabello hasta en un 25% {svg_10}. Estimula el ciclo capilar y prolonga la fase de crecimiento, lo que lleva a un cabello más largo y grueso {svg_11}.
Tratamiento de la Alopecia
Se ha informado que Bimatoprost es eficaz para el adelgazamiento de las cejas y tiene el potencial de estimular el crecimiento del cabello del cuero cabelludo {svg_12}. Muestra promesa en estimular el crecimiento de cabello nuevo en individuos con calvicie de patrón masculino y otras formas de alopecia {svg_13}.
Tratamiento de la Hipotricosis
Bimatoprost se utiliza para tratar la hipotricosis (menos cantidad de cabello de lo normal) de las pestañas mediante la promoción del crecimiento de pestañas más largas, gruesas y oscuras {svg_14}. Se cree que afecta el crecimiento de los folículos pilosos aumentando el porcentaje de pelos en la fase anágena (crecimiento) del ciclo capilar y aumentando la duración de esta fase {svg_15}.
Tratamiento del Vitiligo No Facial
Un estudio piloto ha demostrado que la solución oftálmica tópica de bimatoprost al 0,03% muestra promesa como tratamiento para el vitiligo localizado y estable {svg_16}. Estimula las células pigmentarias de la piel y los folículos pilosos (melanogénesis), lo que explica su eficacia observada en el vitiligo {svg_17}.
Mecanismo De Acción
Bimatoprost, also known as Lumigan, is a synthetic structural analog of prostaglandin . It is a prostaglandin analog used to treat hypotrichosis of the eyelashes and intraocular pressure in open angle glaucoma or ocular hypertension .
Target of Action
Bimatoprost primarily targets the trabecular meshwork and uveoscleral pathways in the eye . These are the main routes for the outflow of aqueous humor, the fluid that maintains intraocular pressure .
Mode of Action
Bimatoprost works by increasing the outflow of aqueous humor from the eyes . It mildly stimulates the rate of aqueous humor flow during the day (13%) and at night (14%) . Its ocular hypotensive action is due primarily to a 26% reduction in the tonographic resistance to outflow . Thus, bimatoprost enhances the pressure-sensitive outflow pathway .
Biochemical Pathways
Bimatoprost appears to mimic the activity of a newly discovered family of fatty acid amides, termed prostamides . One biosynthetic route to the prostamides involves anandamide as the precursor .
Pharmacokinetics
Bimatoprost has a low bioavailability and is well absorbed through the cornea . It starts lowering intraocular pressure after four hours, lasting for at least 24 hours . A low percentage enters the bloodstream . The elimination half-life is 45 minutes after intravenous application . It is excreted 67% by the kidney and 25% fecally .
Result of Action
The primary result of Bimatoprost’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It is also used to treat eyelash hypotrichosis, leading to increased eyelash growth .
Action Environment
The action of Bimatoprost is influenced by the environment within the eye. The sclera is the preferred route of accession to the eye . The high scleral permeability coefficient Papp is a likely contributing factor to the rapid onset and long-acting ocular hypotensive profile of bimatoprost .
Análisis Bioquímico
Biochemical Properties
Bimatoprost(Lumigan) has been extensively characterized by binding and functional studies at more than 100 drug targets, which comprise a diverse variety of receptors, ion channels, and transporters . Bimatoprost(Lumigan) exhibited no meaningful activity at receptors known to include antiglaucoma drug targets .
Cellular Effects
Bimatoprost(Lumigan) exhibits potent inherent pharmacological activity in the feline iris sphincter preparation, which is prostamide-sensitive . It also resembles the prostamides in that it is a potent and highly efficacious ocular hypotensive agent .
Molecular Mechanism
The molecular mechanism of Bimatoprost(Lumigan) involves its ability to mimic the activity of prostamides . One biosynthetic route to the prostamides involves anandamide as the precursor .
Temporal Effects in Laboratory Settings
A single dose of Bimatoprost(Lumigan) markedly reduces intraocular pressure in dogs and laser-induced ocular hypertensive monkeys . Decreases in intraocular pressure are well maintained for at least 24 hours post-dose .
Dosage Effects in Animal Models
The effects of Bimatoprost(Lumigan) in animal models have been studied extensively. It has been found that a single dose of Bimatoprost(Lumigan) markedly reduces intraocular pressure in dogs and laser-induced ocular hypertensive monkeys .
Metabolic Pathways
The metabolic pathways of Bimatoprost(Lumigan) involve its ability to mimic the activity of prostamides . One biosynthetic route to the prostamides involves anandamide as the precursor .
Transport and Distribution
Human studies have demonstrated that systemic exposure to Bimatoprost(Lumigan) is low and that accumulation does not occur . The sclera is the preferred route of accession to the eye .
Subcellular Localization
Given its role as an ocular hypotensive agent, it is likely that it is localized in the eye tissues where it exerts its effects .
Propiedades
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOKCDNYWBIDND-ABRBVVEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163135-95-2 | |
| Record name | (E)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for bimatoprost's ocular hypotensive effects?
A1: Bimatoprost primarily acts by increasing aqueous humor outflow through the uveoscleral pathway. While its exact mechanism is not fully elucidated, research suggests it interacts with prostamide receptors in the trabecular meshwork to facilitate this process. [] Additionally, bimatoprost can be hydrolyzed by ocular tissues into its free acid, 17-phenyl-trinor prostaglandin F2α, which is a potent agonist of prostaglandin FP receptors. [, , , ] Therefore, bimatoprost may exert its effects both directly as a prostamide agonist and indirectly as a prodrug for an FP receptor agonist.
Q2: What is the molecular formula and weight of bimatoprost?
A2: While the provided excerpts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical resources. It's important to consult reputable sources for such details.
Q3: Is there information on the stability of bimatoprost in ophthalmic formulations?
A3: While not extensively detailed in the provided excerpts, one study indicates the development of a newer 0.01% bimatoprost ophthalmic formulation designed to improve drug delivery efficiency compared to the original 0.03% formulation. This suggests efforts to optimize stability and bioavailability. [] Formulation strategies often involve excipients and packaging to enhance stability and maintain drug effectiveness over time.
Q4: How does the structure of bimatoprost contribute to its activity compared to other prostaglandin analogs?
A4: The presence of the ethyl amide group in bimatoprost, absent in other prostaglandin analogs, is crucial for its unique pharmacological profile. [, ] This structural difference might contribute to its higher binding affinity for prostamide receptors and potentially explain its distinct effects on IOP reduction compared to other analogs.
Q5: What is known about the pharmacokinetic profile of bimatoprost?
A5: The provided excerpts do not delve into the detailed pharmacokinetic parameters of bimatoprost. Pharmacokinetic studies are essential to understand a drug's absorption, distribution, metabolism, and excretion, all of which influence its efficacy and safety profile.
Q6: What evidence supports the efficacy of bimatoprost in lowering IOP?
A6: Several studies highlight the effectiveness of bimatoprost in reducing IOP. Clinical trials have demonstrated its efficacy as monotherapy, adjunctive therapy, and as a replacement for other medications in managing glaucoma and ocular hypertension. [, , , , ] These studies often compare bimatoprost to other glaucoma medications like timolol, latanoprost, and travoprost, showcasing its superior IOP-lowering capabilities in many cases.
Q7: Is there evidence of resistance development to bimatoprost?
A7: The provided excerpts do not discuss resistance mechanisms specific to bimatoprost. Long-term clinical use of drugs, particularly in chronic conditions like glaucoma, can lead to treatment resistance. Understanding potential resistance mechanisms is crucial for developing strategies to overcome them and maintain treatment efficacy.
Q8: Are there specific drug delivery strategies being investigated for bimatoprost?
A8: The development of a new 0.01% bimatoprost formulation highlights ongoing efforts to enhance drug delivery and potentially improve efficacy and tolerability. [] Research into novel drug delivery systems, such as nanoparticles or sustained-release formulations, might further optimize bimatoprost's therapeutic benefits.
Q9: Are there any specific biomarkers identified for monitoring bimatoprost treatment response?
A9: The provided excerpts do not mention specific biomarkers for bimatoprost. Identifying biomarkers could be valuable for predicting treatment success, personalizing therapy, and enabling early detection of potential adverse effects.
Q10: What analytical methods are commonly employed to quantify bimatoprost?
A10: The excerpts mention the development of a gas chromatography/mass spectrometry method for measuring sub-picomolar levels of bimatoprost's free acid, 17-phenyl-PGF2α, in ocular tissues. [] Various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are likely employed for characterizing and quantifying bimatoprost in different matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


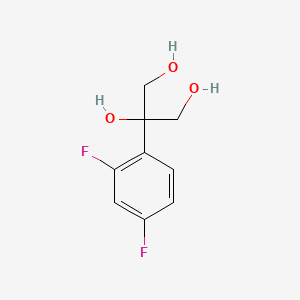
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
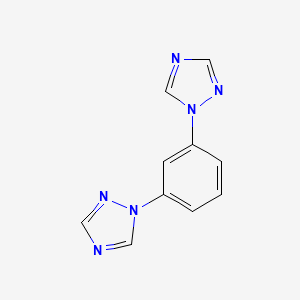
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
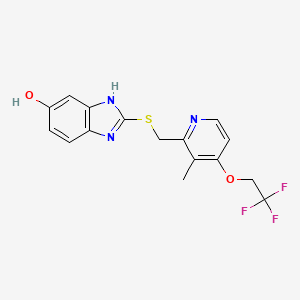
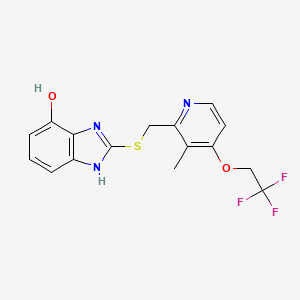

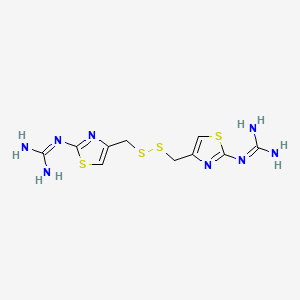
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)
![7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B601816.png)
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)

